molecular formula C9H8BrNO2 B1268075 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile CAS No. 81038-44-0

3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile

Cat. No. B1268075
CAS RN: 81038-44-0
M. Wt: 242.07 g/mol
InChI Key: VMARCRAWRNPBBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile can involve multiple steps starting from simpler precursors like vanillin. An example of a related synthesis process utilizes KF/Al2O3 as a dehydrant to synthesize a similar compound from vanillin through protection, reduction, chloridization, and nitrilation steps. This process demonstrates the methodological approach to synthesizing complex organic molecules, including optimizing reaction conditions for yield and purity (Lai Yi-tian, 2012).

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, as with related compounds, is often determined using techniques such as IR spectra, elemental analysis, and 1H NMR. These methods provide detailed insights into the arrangement of atoms within the molecule and are crucial for confirming the identity of synthesized compounds. For example, studies on similar molecules have utilized X-ray single crystal determination to elucidate their molecular structure, showcasing the importance of crystallography in structural analysis (Mei-An Zhu & X. Qiu, 2011).

Scientific Research Applications

Metabolite Identification in Rat Studies

  • Metabolism Study : 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile was studied in vivo in rats, leading to the identification of various metabolites, suggesting multiple metabolic pathways (Kanamori, Inoue, Iwata, Ohmae, Kishi, 2002).

Natural Product Chemistry and Marine Biology

  • Derivatives from Red Algae : Research on bromophenol derivatives from the red alga Rhodomela confervoides identified compounds related to 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile, contributing to the understanding of natural product chemistry (Zhao, Fan, Wang, Li, Shang, Yang, Xu, Lü, Shi, 2004).

Sponge-Derived Metabolites Research

Synthetic Chemistry Applications

  • Synthesis Improvement : Research has focused on improving the synthesis method of 4-hydroxy-3-methoxyphenylacetonitrile, which can be related to the study of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile (Yi-tian, 2012).

Antibacterial and Antimicrobial Studies

  • Antibacterial Properties : Some derivatives of 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile have shown potential antibacterial activities, highlighting its importance in antimicrobial research (Xu, Fan, Yan, Li, Niu, Tseng, 2003).

properties

IUPAC Name

2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-13-8-5-6(2-3-11)4-7(10)9(8)12/h4-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMARCRAWRNPBBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CC#N)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335052
Record name 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile

CAS RN

81038-44-0
Record name 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81038-44-0
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